

# A Technical Guide to the Solubility of Bismuth Subsalicylate in Organic Solvents

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## Compound of Interest

Compound Name: *Bismuth subsalicylate*

Cat. No.: *B1667449*

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This technical guide provides a comprehensive overview of the solubility of **bismuth subsalicylate** in various organic solvents. The information contained herein is intended to support research, development, and formulation activities involving this active pharmaceutical ingredient (API).

## Core Data: Solubility Profile

**Bismuth subsalicylate**, a well-known therapeutic agent for gastrointestinal discomfort, exhibits a range of solubilities in common organic solvents. While generally described as practically insoluble in water and alcohol, quantitative data reveals a more nuanced profile. The following table summarizes the solubility of **bismuth subsalicylate** in several organic solvents at 25°C.

| Organic Solvent           | Solubility (g/L)   |
|---------------------------|--------------------|
| Methanol                  | 56.34[1]           |
| Acetone                   | 43.08[1]           |
| Ethanol                   | 38.51[1]           |
| 2-Butanone (MEK)          | 36.59[1]           |
| 1,4-Dioxane               | 35.01[1]           |
| n-Butanol                 | 33.39[1]           |
| Isopropanol               | 32.87[1]           |
| n-Propanol                | 31.02[1]           |
| Acetonitrile              | 26.03[1]           |
| Methyl Acetate            | 24.44[1]           |
| Isobutanol                | 24.11[1]           |
| Ethyl Acetate             | 22.69[1]           |
| Toluene                   | 8.27[1]            |
| Water                     | 6.14[1]            |
| Dimethylformamide (DMF)   | 253.21[1]          |
| Tetrahydrofuran (THF)     | 92.53[1]           |
| Dimethyl Sulfoxide (DMSO) | 0.04 (as mg/mL)[2] |

It is important to note that some sources describe **bismuth subsalicylate** as "practically insoluble" in ethanol.[3][4][5][6][7] This highlights the importance of consulting quantitative data for specific applications, as qualitative descriptors can sometimes be misleading. The compound's extended layered crystal structure contributes to its generally poor solubility in aqueous solutions.[8]

## Experimental Protocols for Solubility Determination

While the specific experimental protocols used to generate the data in the table above are not detailed in the source, a standard and widely accepted methodology for determining the equilibrium solubility of pharmaceutical compounds is the Saturation Shake-Flask Method, as outlined in USP General Chapter <1236> Solubility Measurements.<sup>[3][9][10]</sup> This method is a robust approach to ascertain the thermodynamic equilibrium solubility.

## Principle of the Saturation Shake-Flask Method

The core principle of this method is to establish an equilibrium between the undissolved solid solute and a saturated solution of the solute in the solvent of interest. This is achieved by agitating an excess amount of the solid in the solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then determined by a suitable analytical method.

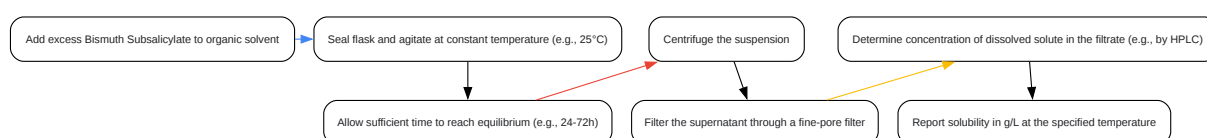
## Generalized Experimental Protocol

- **Preparation:** An excess amount of **bismuth subsalicylate** powder is added to a flask containing the selected organic solvent. The use of a significant excess of the solid is crucial to ensure that saturation is achieved and maintained throughout the experiment.
- **Equilibration:** The flask is sealed to prevent solvent evaporation and is agitated at a constant, controlled temperature (e.g., 25°C) for a predetermined period. The agitation can be achieved using a shaker bath or a magnetic stirrer. The equilibration time must be sufficient to allow the system to reach thermodynamic equilibrium, which may range from 24 to 72 hours or longer, depending on the compound and the solvent.
- **Phase Separation:** Once equilibrium is established, the agitation is stopped, and the suspension is allowed to settle. The undissolved solid is then separated from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a fine-pore filter (e.g., 0.45 µm) to remove any remaining solid particles.
- **Analysis:** The concentration of **bismuth subsalicylate** in the clear, saturated filtrate is then determined using a validated analytical technique. Suitable methods could include High-Performance Liquid Chromatography (HPLC) with UV detection, or Atomic Absorption Spectroscopy to determine the bismuth concentration, from which the solubility of the parent compound can be calculated.<sup>[11]</sup>

- Data Reporting: The solubility is typically reported in units of mass per volume (e.g., g/L or mg/mL) at the specified temperature.

## Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of **bismuth subsalicylate** using the saturation shake-flask method.



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### Generalized Workflow for Solubility Determination

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